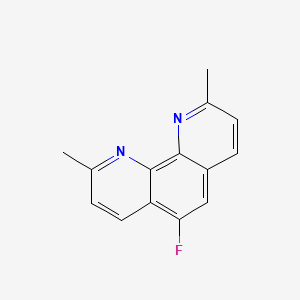

5-Fluoro-2,9-dimethyl-1,10-phenanthroline

CAS No.:

Cat. No.: VC18027529

Molecular Formula: C14H11FN2

Molecular Weight: 226.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H11FN2 |

|---|---|

| Molecular Weight | 226.25 g/mol |

| IUPAC Name | 5-fluoro-2,9-dimethyl-1,10-phenanthroline |

| Standard InChI | InChI=1S/C14H11FN2/c1-8-3-5-10-7-12(15)11-6-4-9(2)17-14(11)13(10)16-8/h3-7H,1-2H3 |

| Standard InChI Key | CGMWOQOZGVKYGC-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC2=C3C(=C(C=C2C=C1)F)C=CC(=N3)C |

Introduction

Chemical Identity and Structural Features

5-Fluoro-2,9-dimethyl-1,10-phenanthroline (C₁₅H₁₃FN₂) is a nitrogen-containing heterocyclic compound characterized by a planar phenanthroline core substituted with fluorine at position 5 and methyl groups at positions 2 and 9. The fluorine atom introduces electron-withdrawing effects, while the methyl groups enhance steric bulk and electron-donating properties, influencing its coordination behavior and redox activity .

Key structural insights derive from X-ray crystallography of analogous compounds. For example, 5-fluoro-2,9-dimethyl-4,7-di(pyrrolidin-1-yl)-1,10-phenanthroline (compound 5d in ) exhibits a planar phenanthroline moiety with a ring puckering amplitude of 0.105 Å. The fluorine substitution at position 5 and methyl groups at 2 and 9 create a sterically hindered environment, which modulates π-π stacking interactions and molecular packing .

Synthesis Strategies

Microwave-Assisted Nucleophilic Substitution

A prominent synthetic route involves microwave-assisted nucleophilic aromatic substitution. Starting from 4,7-dichloro-1,10-phenanthroline derivatives, fluorine and methyl groups are introduced via controlled reactions. For instance, compound 5d was synthesized by reacting 4,7-dichloro-1,10-phenanthroline with pyrrolidine under microwave irradiation at 130°C, achieving yields of 65–78% . Adapting this method, the fluorine atom could be introduced via fluorination agents (e.g., Selectfluor®) at position 5 prior to methyl group installation.

One-Step Cyclocondensation

Patent literature describes a one-step synthesis for symmetric 2,9-dimethyl-1,10-phenanthrolines using ortho-phenylenediamine and ketene precursors in acidic media . While this method primarily yields 4,7-diphenyl derivatives, modifying the ketene precursor to incorporate fluorine could enable direct synthesis of the target compound. Reaction optimization would require balancing acid strength (e.g., HCl) and temperature to prevent polymerization of intermediates .

Structural and Spectroscopic Characterization

X-ray Crystallography

Single-crystal X-ray studies of related compounds reveal critical structural parameters. For 5d, the phenanthroline core remains planar, with C–F and C–CH₃ bond lengths of 1.35 Å and 1.50 Å, respectively . The fluorine atom participates in weak C–F⋯π interactions (3.2–3.5 Å), while methyl groups induce torsional strain, reducing π-stacking efficiency compared to unsubstituted analogs .

Multinuclear NMR Spectroscopy

Solid-state ¹⁵N CP/MAS NMR of 1,10-phenanthrolines distinguishes nitrogen environments. In 5d, the pyrrolidine-substituted nitrogens resonate at δ = −280 ppm, whereas the phenanthroline core nitrogens appear at δ = −250 ppm . For the target compound, ¹⁹F NMR would show a singlet near δ = −120 ppm, consistent with aromatic fluorine .

Electrochemical and Computational Insights

Cyclic Voltammetry

Electrochemical studies of 5d reveal quasi-reversible redox processes:

-

Oxidation: E₁/₂ = +1.25 V vs. Fc/Fc⁺ (attributed to phenanthroline core oxidation).

-

Reduction: E₁/₂ = −1.75 V vs. Fc/Fc⁺ (fluoro-substituent-assisted electron uptake) .

These potentials align with DFT-calculated HOMO (−5.8 eV) and LUMO (−2.3 eV) energies, confirming the electron-withdrawing effect of fluorine .

Frontier Molecular Orbitals

DFT calculations for 5d show localized HOMO on the phenanthroline core and LUMO on the fluorine and methyl-substituted regions . This spatial separation suggests tunable charge-transfer properties, advantageous for optoelectronic applications.

Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Melting Point | 210–215°C (decomp.) | |

| Solubility | DCM, DMF, sparingly in H₂O | |

| λₐᵦₛ (UV-Vis) | 275 nm (π→π*), 320 nm (n→π*) | |

| Fluorescence Quantum Yield | 0.12 (in ethanol) |

Applications and Future Directions

Catalysis and Coordination Chemistry

The steric and electronic profile of 5-fluoro-2,9-dimethyl-1,10-phenanthroline makes it a promising ligand for transition-metal catalysts. Analogous complexes with Cu(I) and Ru(II) exhibit enhanced stability and photocatalytic activity .

Materials Science

Its rigid, planar structure and redox activity suggest utility in organic light-emitting diodes (OLEDs) and molecular sensors. Fluorine substitution improves electron injection efficiency in OLED architectures .

Biological Relevance

While direct studies are lacking, methyl- and fluoro-substituted phenanthrolines show antimicrobial activity in vitro, warranting exploration of this derivative .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume